molecular formula C22H22ClN3O3S B2843636 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide CAS No. 1021054-69-2

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide

Cat. No.: B2843636
CAS No.: 1021054-69-2
M. Wt: 443.95
InChI Key: BRZSJVJSSFDPKX-UHFFFAOYSA-N
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Description

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a synthetic sulfonamide-based compound provided for research use in biochemical and pharmacological screening. Compounds featuring a sulfonamide core, similar to this one, are frequently investigated for their potential to modulate key signaling pathways and protein-protein interactions within cells . Its molecular structure, which incorporates both a pyridine and a phenethyl group, suggests potential for cell permeability and interaction with biological targets, making it a candidate for in vitro studies focused on inflammation, oncology, and immunology . Researchers can utilize this compound to explore the structure-activity relationships (SAR) of sulfonamide derivatives and to develop novel enzyme or receptor inhibitors . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Prior to handling, researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols. The specific biological activity, mechanism of action, and pharmacokinetic properties of this compound have not been fully characterized and require further investigation by qualified researchers.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c23-20-10-8-19(9-11-20)16-26(30(28,29)21-7-4-13-24-15-21)17-22(27)25-14-12-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSJVJSSFDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide core. This can be achieved through the sulfonation of pyridine derivatives, followed by the introduction of the chlorobenzyl and phenethyl groups via nucleophilic substitution reactions. Common reagents used in these steps include chlorosulfonic acid, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Thiadiazole Derivatives ()

Compounds in , such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j), share the 4-chlorobenzyl substituent and acetamide group but differ in their heterocyclic cores. Key comparisons include:

Property Target Compound Compound 5j ()
Core Structure Pyridine-3-sulfonamido 1,3,4-Thiadiazole
Chlorobenzyl Group 4-Chlorobenzyl (sulfonamido-linked) 4-Chlorobenzyl (thio-linked)
Acetamide Substituent N-Phenethylacetamide 2-(2-Isopropyl-5-methylphenoxy)acetamide
Melting Point Not reported 138–140°C
Synthetic Yield Not reported 82%

Key Observations :

  • The 4-chlorobenzyl group in both compounds suggests similar hydrophobic and electron-withdrawing effects, but its linkage via sulfonamido (target) vs. thioether (5j) may alter metabolic stability and reactivity .

Chlorobenzyl-Substituted Acetamides in Patents (–5)

lists compounds like N-(4-(4-(4-Chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid, which share chlorobenzyl and acetamide groups but incorporate complex heterocycles.

Feature Target Compound Compound
Chlorobenzyl Group 4-Chlorobenzyl 4-Chlorobenzyloxy
Acetamide Linkage Direct N-phenethyl attachment Piperidin-4-yliden-linked
Additional Moieties Pyridine-3-sulfonamido Quinoline, tetrahydrofuran, piperidine

Key Observations :

  • The pyridine-sulfonamido group could enhance solubility relative to the lipophilic quinoline and piperidine groups in compounds .

Research Implications and Limitations

  • Physicochemical Properties : The target compound’s melting point is expected to align with analogs (132–170°C) due to structural similarities, though the sulfonamido group may raise it slightly .
  • The pyridine ring may offer π-stacking advantages over thiadiazoles .
  • Synthetic Challenges: The absence of a thiadiazole or quinoline core simplifies synthesis relative to and compounds, but sulfonamido coupling may require stringent conditions .

Biological Activity

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide, identified by its CAS number 1021074-77-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity, and other relevant effects based on diverse research findings.

  • Molecular Formula: C21H20ClN3O3S
  • Molecular Weight: 429.9 g/mol
  • Structure: The compound features a pyridine ring substituted with a chlorobenzyl group and a sulfonamide moiety, contributing to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, particularly those incorporating the 4-chlorobenzyl group. For instance, a study on 4-chlorobenzyl p-coumarate demonstrated significant antifungal activity against various strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 62.5 μg/mL. The mode of action was primarily linked to alterations in the plasma membrane and micromorphological changes in fungal cells .

CompoundMIC (μg/mL)MFC (μg/mL)Mode of Action
4-chlorobenzyl p-coumarate3.9 - 62.5Not specifiedPlasma membrane disruption

Cytotoxicity

The cytotoxic effects of similar compounds have been investigated using human keratinocyte cell lines. The IC50 value for keratinocytes exposed to 4-chlorobenzyl p-coumarate was found to be approximately 7.90 ± 0.40 μg/mL . This indicates a mild cytotoxic effect, suggesting that while these compounds may effectively target fungal cells, they also pose a risk to human cells at certain concentrations.

Study on Related Compounds

A comparative study involving related sulfonamide derivatives indicated that modifications in the aromatic substituents significantly influenced their biological activity. The presence of electron-withdrawing groups like chlorine enhanced the antifungal efficacy while maintaining an acceptable level of cytotoxicity towards human cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between these compounds and specific biological targets. For instance, docking simulations suggest that the sulfonamide group facilitates strong binding affinity to enzymes involved in fungal metabolism, which may explain the observed antifungal effects .

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueParametersApplication ExampleReference
1H^1H-NMR400 MHz, DMSO-d6_6Confirm sulfonamide NH proton
HPLCC18, 70:30 ACN/H2_2O, 1 mL/minPurity assessment (>95%)
HRMSESI+, m/z 467.1234 [M+H]+^+Molecular weight confirmation

Q. Table 2: Key Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in amide couplingUse HATU/DIPEA in DMF at 0°C → RT
Sulfonamide hydrolysisAvoid aqueous workup at high pH
Purification difficultiesEmploy silica gel chromatography

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